molecular formula C12H14ClNO B14696970 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- CAS No. 23784-63-6

2-Propenamide, 3-(4-chlorophenyl)-N-propyl-

Cat. No.: B14696970
CAS No.: 23784-63-6
M. Wt: 223.70 g/mol
InChI Key: JFLZNEOOZPROPS-UHFFFAOYSA-N
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Description

2-Propenamide, 3-(4-chlorophenyl)-N-propyl- is an organic compound with the molecular formula C12H14ClNO It is a derivative of propenamide, featuring a chlorophenyl group and a propyl group attached to the nitrogen atom

Preparation Methods

The synthesis of 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- typically involves the reaction of 4-chlorobenzaldehyde with propylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-Propenamide, 3-(4-chlorophenyl)-N-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

2-Propenamide, 3-(4-chlorophenyl)-N-propyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its structural features allow for modifications to enhance its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The chlorophenyl group can enhance its binding affinity to certain targets, while the propyl group can influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Propenamide, 3-(4-chlorophenyl)-N-propyl- can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: This compound features a methoxy group instead of a propyl group, which can alter its reactivity and biological activity.

    2-Propenamide, 3-(4-chlorophenyl)-N-hydroxy-:

    2-Propenamide, 3-(4-chlorophenyl)-N-(3-hydroxypropyl)-: This compound has a hydroxypropyl group, which can affect its solubility and reactivity.

The uniqueness of 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

23784-63-6

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-propylprop-2-enamide

InChI

InChI=1S/C12H14ClNO/c1-2-9-14-12(15)8-5-10-3-6-11(13)7-4-10/h3-8H,2,9H2,1H3,(H,14,15)

InChI Key

JFLZNEOOZPROPS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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